
(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C24H29N3O10 and its molecular weight is 519.507. The purity is usually 95%.
BenchChem offers high-quality (E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
The chemoselective synthesis of cyclic β-alkoxyvinyl α-ketoesters demonstrates the synthetic versatility of compounds similar to the one . Such methodologies allow for the creation of diverse products with moderate to good yields, which can be pivotal in developing pharmaceuticals and materials science applications. For instance, the synthesis of tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoesters showcases the potential of these compounds in generating structurally complex and functionally diverse molecules (Pretto et al., 2019).
Coordination Complexes and Antioxidant Activity
The creation of novel coordination complexes using pyrazole-acetamide derivatives underlines the compound's potential in coordination chemistry and its implications for antioxidant activity. These complexes' synthesis and characterization, followed by their evaluation as antioxidants, highlight their utility in medicinal chemistry and the development of therapeutics. The study on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives emphasizes this application (Chkirate et al., 2019).
Influenza Virus Sialidase Inhibition
The synthesis and biological evaluation of compounds for inhibiting influenza virus sialidase indicate the importance of such molecules in antiviral research. The development of sialidase inhibitors related to zanamivir showcases the potential pharmaceutical applications of these compounds in treating and managing viral infections (Smith et al., 1999).
Synthetic Methodologies and Pharmaceutical Applications
Studies on the facile synthesis of functionalized compounds and their use in structure-activity relationship (SAR) studies in pharmaceutical and medicinal chemistry underscore the compound's relevance in drug discovery and development. The research on the catalyst-free approach to synthesize pyran fused 2-acetoxy-NH-aziridines from 2-amino-3-cyano-4-H-pyrans exemplifies this application, highlighting the operational simplicity and mild reaction conditions beneficial for pharmaceutical research (Mukherjee & Das, 2016).
Eigenschaften
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O10/c1-6-27-17-10-8-7-9-16(17)19(23(27)32)26-37-24-20(25-12(2)28)22(35-15(5)31)21(34-14(4)30)18(36-24)11-33-13(3)29/h7-10,18,20-22,24H,6,11H2,1-5H3,(H,25,28)/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSXHPTYPHVHS-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=NOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=N\OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


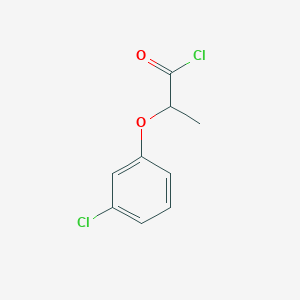

![1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid](/img/structure/B2614565.png)
![6-Amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2614568.png)
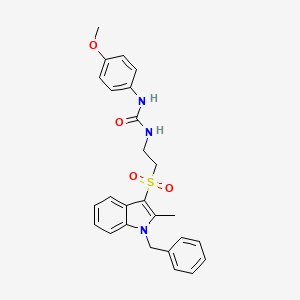
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)
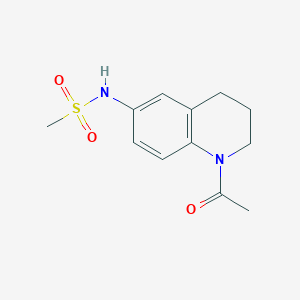
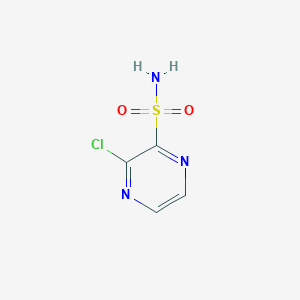
![ethyl 2-(2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2614578.png)
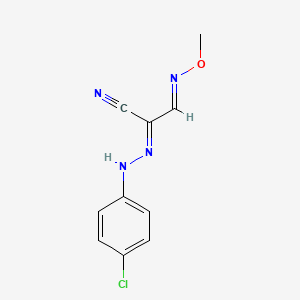
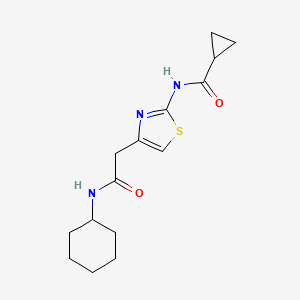
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)